Methallenestrilphenol
Description
Methallenestrilphenol is a naturally occurring benzopyran derivative characterized by a 2,2-dimethyl-8-prenylchromene 6-carboxylic acid structure . It is classified as a phenolic compound with an exact mass of 272.1412 Da, distinguishing it from other metabolites within its mass range . This compound has been isolated from plant species such as Piper aduncum and Piper hispidum, where it contributes to secondary metabolite profiles associated with defense mechanisms or ecological interactions . Additionally, its enantiomer, (+)-Methallenestrilphenol, shares structural similarities but differs in stereochemical configuration, which may influence biological activity . This compound is also structurally related to (S)-Verimol F, a flavanol derivative found in Illicium verum (Chinese star anise), though their functional groups and biosynthetic pathways diverge .
Properties
CAS No. |
15372-37-9 |
|---|---|
Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
3-(6-hydroxynaphthalen-2-yl)-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C17H20O3/c1-4-15(17(2,3)16(19)20)13-6-5-12-10-14(18)8-7-11(12)9-13/h5-10,15,18H,4H2,1-3H3,(H,19,20) |
InChI Key |
OKLBSPJQRWHBMY-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC2=C(C=C1)C=C(C=C2)O)C(C)(C)C(=O)O |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)C=C(C=C2)O)C(C)(C)C(=O)O |
Other CAS No. |
17660-00-3 20664-58-8 65118-81-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Methallenestrilphenol belongs to a broader class of phenolic and benzopyran-based metabolites. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Differences
Structural Complexity: this compound’s prenylated chromene core distinguishes it from simpler phenolics like caffeic acid (17) or 4-hydroxybenzoic acid (18) . The prenyl group may confer enhanced membrane permeability or target specificity compared to non-prenylated analogs. Unlike syringin (22) or thalassiolins (25, 26), this compound lacks glycosidic or sulfated modifications, which are critical for solubility and receptor interactions in related compounds .
Biosynthetic Pathways: this compound is derived from the shikimate pathway via prenylation of a chromene precursor, whereas (S)-Verimol F arises from flavonoid biosynthesis .
Pharmacological Potential: While Procaine Hydrochloride (exact mass 272.1336 Da) is a synthetic central nervous system depressant , this compound’s natural origin and structural features suggest divergent applications, such as antimicrobial or cytotoxic agents .
Analytical Differentiation: this compound and (S)-Verimol F share identical exact masses (272.1412 Da) but can be distinguished via chromatographic retention times or nuclear magnetic resonance (NMR) profiling due to their distinct substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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